(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine

Description

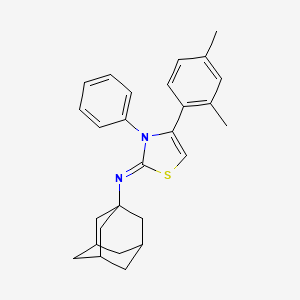

The compound (Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine is a thiazole-derived molecule featuring a rigid adamantane moiety and aromatic substituents. Its structure includes a thiazole ring fused with a 2,4-dimethylphenyl group at position 4 and a phenyl group at position 2. The adamantane group is attached via an imine linkage, stabilizing the Z-configuration due to steric and electronic effects.

Key structural attributes:

- Thiazole core: Facilitates π-π stacking and hydrogen bonding.

- Aromatic substituents: The 2,4-dimethylphenyl group may influence steric hindrance and electronic interactions with biological targets.

Properties

IUPAC Name |

N-(1-adamantyl)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2S/c1-18-8-9-24(19(2)10-18)25-17-30-26(29(25)23-6-4-3-5-7-23)28-27-14-20-11-21(15-27)13-22(12-20)16-27/h3-10,17,20-22H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRQMIMDQFXINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features allow for various biological interactions, making it a candidate for further research in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound features an adamantane core linked to a thiazole moiety substituted with a dimethylphenyl group. This structural arrangement is critical for its biological activity. The presence of the thiazole ring is known to enhance the compound's interaction with biological targets, contributing to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Similar compounds have shown promising results against various cancer cell lines. The thiazole structure is often associated with anticancer properties due to its ability to interfere with cellular processes.

- Antiviral Properties : Compounds with adamantane structures, such as amantadine, have demonstrated antiviral effects, particularly against influenza viruses. This suggests that the current compound may also exhibit similar antiviral activities.

- Antimicrobial Effects : Thiazole derivatives are frequently studied for their antimicrobial properties. The compound's unique structure may enhance its efficacy against bacterial and fungal pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : Utilizing thiazole derivatives and adamantane amines through condensation reactions can yield the desired product.

- Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly.

Antitumor Activity Assessment

A study evaluated the antitumor activity of various thiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | HeLa (Cervical) | 20 |

| Target Compound | HT29 (Colon) | 10 |

These findings suggest that the target compound may possess significant anticancer properties.

Antiviral Activity Evaluation

Research on adamantane derivatives has highlighted their mechanism of action against influenza viruses. For instance, amantadine acts by inhibiting viral uncoating. Similar mechanisms may be expected from this compound based on its structural similarities.

Comparison with Similar Compounds

Key Findings and Trends

Adamantane’s Role : The adamantyl group consistently enhances lipophilicity and stability across derivatives, improving pharmacokinetic profiles .

Substituent Effects: Electron-withdrawing groups (e.g., bromine, cyano) increase reactivity but may reduce bioavailability. Bulky substituents (e.g., 2,4-dimethylphenyl) improve target specificity via steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.